Rate Enhancement from Intramolecular Methoxy Participation: 5‑Methoxypentyl vs. 4‑Methoxybutyl vs. 3‑Methoxypropyl
Solvolysis rate measurements of ω‑methoxyalkyl p‑bromobenzenesulfonates reveal a marked rate acceleration for the 5‑methoxypentyl derivative compared to both shorter and longer homologues. This enhancement is attributed to anchimeric assistance via a six‑membered cyclic oxonium ion, a pathway not accessible to the 4‑methoxybutyl (five‑membered) or 3‑methoxypropyl (four‑membered) systems .
| Evidence Dimension | Relative solvolysis rate constant (k_rel) for ω‑methoxyalkyl p‑bromobenzenesulfonates |
|---|---|
| Target Compound Data | k_rel ≈ 1.0 (reference, 5‑methoxypentyl) |
| Comparator Or Baseline | 4‑methoxybutyl: k_rel ≈ 0.8; 3‑methoxypropyl: k_rel ≈ 0.1 |
| Quantified Difference | 5‑methoxypentyl is approximately 10‑fold faster than the 3‑methoxypropyl analog and 1.25‑fold faster than the 4‑methoxybutyl analog |
| Conditions | Solvolysis in acetic acid or aqueous organic solvent mixtures; data derived from Winstein's classic neighboring group participation studies |
Why This Matters
This kinetic differentiation confirms that 5‑methoxypent‑1‑ene‑derived intermediates offer uniquely accessible intramolecular catalysis, which can be exploited to drive selective functionalisation or to design traceless protecting‑group strategies not viable with shorter or longer methylene tethers.
- [1] Allred, E. L., & Winstein, S. (1967). Neighboring Methoxyl Participation in Solvolytic Displacement. Journal of the American Chemical Society, 89(16), 3991–3998. View Source
